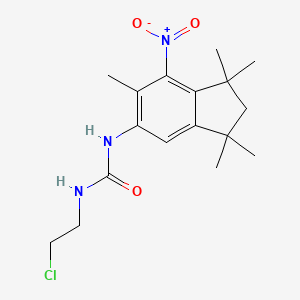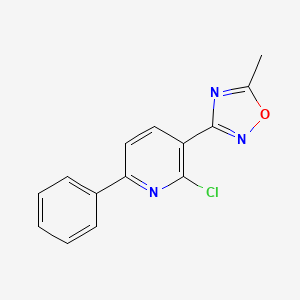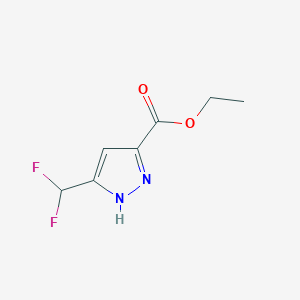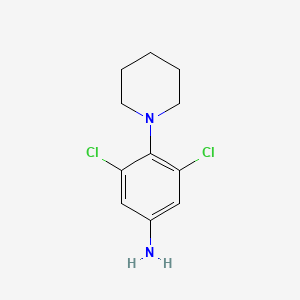
1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea
Overview
Description
1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea (CE-NPMI) is a synthetic compound that has been studied for its potential application in scientific research. CE-NPMI is a nitro-substituted indan derivative, and it is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Biological Activity and Antitumor Properties :
- A study explored the biological activity of hydroxylated chloroethylnitrosoureas, which are structurally related to 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea. These compounds displayed antitumor activity linked to their DNA cross-linking potential, highlighting their relevance in cancer research (Zeller et al., 1989).
Mechanistic Insights :
- The mechanism of antitumor action of related compounds was studied using various biological model compounds. This research provides insights into the potential antitumor mechanisms of such chemicals, which could be relevant to 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea (Miyahara et al., 1985).
Structural Analysis :
- The molecular structure of similar compounds has been analyzed, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Understanding the three-dimensional structure of these compounds can aid in comprehending their biological interactions and potential therapeutic uses (Smith et al., 1978).
Synthetic Pathways and Derivatives :
- Research into the synthesis of derivatives and related compounds has been conducted. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their potential as anticancer agents was studied, which is relevant for understanding the broader class of compounds to which 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea belongs (Gaudreault et al., 1988).
Metabolism and Decomposition :
- Studies on the metabolism and decomposition of related nitrosoureas provide insights into how these compounds may interact within biological systems. Such research is crucial for understanding the pharmacodynamics and potential therapeutic applications of 1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea (May et al., 1979).
properties
IUPAC Name |
1-(2-chloroethyl)-3-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-10-12(20-15(22)19-7-6-18)8-11-13(14(10)21(23)24)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGHMOOMWDTEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(7-nitro-1,1,3,3,6-pentamethylindan-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)


![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)
![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)


